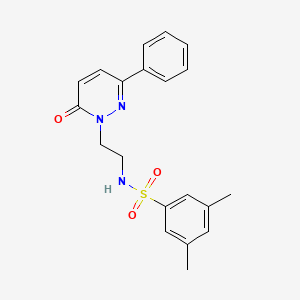

3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core substituted with a phenyl group and an ethyl linker. The pyridazine moiety, a nitrogen-rich heterocycle, may confer unique electronic and steric properties, making it a candidate for targeting enzymes or receptors in medicinal chemistry applications.

Properties

IUPAC Name |

3,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-12-16(2)14-18(13-15)27(25,26)21-10-11-23-20(24)9-8-19(22-23)17-6-4-3-5-7-17/h3-9,12-14,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJLTFAPBHDSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

Attachment of the Benzenesulfonamide Group: This is usually done via sulfonation reactions, where a sulfonyl chloride reacts with an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the reaction of various precursors to yield the desired pyridazinone structure. The molecular formula is with a molecular weight of approximately 347.418 g/mol. Its structure features a sulfonamide group, which is known for enhancing the solubility and bioavailability of compounds in biological systems.

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of pyridazinone compounds exhibit significant analgesic and anti-inflammatory activities. For instance, studies have synthesized antipyrine/pyridazinone hybrids to evaluate their efficacy in pain relief and inflammation reduction. These studies showed promising results, suggesting that compounds similar to 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may possess similar therapeutic effects .

Antimicrobial Activity

Pyridazine derivatives have been explored for their antimicrobial properties against various pathogens. The presence of the phenyl group in the structure can enhance interactions with microbial targets, potentially leading to effective antimicrobial agents. The compound's sulfonamide moiety may also contribute to its antibacterial properties by inhibiting bacterial folate synthesis pathways .

Antiviral Potential

There is a growing interest in the antiviral applications of pyridazine derivatives. Some studies have reported that related compounds exhibit inhibitory activity against viral enzymes, making them candidates for further exploration as antiviral agents. The structural characteristics of this compound could be critical in developing new antiviral therapies .

Case Study 1: Pain Management

A study conducted on pyridazinone derivatives demonstrated their effectiveness in reducing pain in animal models. The study involved administering various doses of synthesized compounds to assess analgesic effects compared to standard pain relief medications. Results indicated that certain derivatives exhibited comparable efficacy, suggesting potential for clinical applications in pain management .

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed on several pyridazinone compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones for selected derivatives, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Derivatives with Pyridine/Pyridazine Cores

highlights 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467), a pyridine-based compound with a dihydrobenzodioxin moiety. Comparisons include:

- Core Heterocycle : The pyridazine core in the target compound (vs. pyridine in CS-0309467) offers two adjacent nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.

- Molecular Weight : The target compound (estimated MW ~397.5) is heavier than CS-0309467 (MW 391.46), which could influence bioavailability and dosing requirements .

Table 1: Comparative Molecular Properties

| Property | Target Compound | 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) | CS-0309467 |

|---|---|---|---|

| Core Structure | Pyridazine | Pyridazine | Pyridine |

| Key Substituents | 3,5-Dimethyl, ethyl linker | Benzyloxy, unsubstituted benzene | Methoxy, dihydrobenzodioxin |

| Molecular Weight (g/mol) | ~397.5 | ~354.4 (calculated) | 391.46 |

| logP (Predicted) | ~2.8 | ~1.9 | ~2.5 |

| Synthetic Route | Alkylation of pyridazine | Benzyl bromide alkylation | Multi-step coupling |

Pharmacological Hypotheses

- Enzyme Inhibition : The sulfonamide group in the target compound may target carbonic anhydrases (similar to acetazolamide analogs), while 5a’s benzyloxy group could sterically hinder such interactions.

- Kinase Selectivity : Pyridazine derivatives often exhibit kinase inhibitory activity. The ethyl linker in the target compound might improve selectivity for kinases with deeper ATP-binding pockets compared to CS-0309467’s planar dihydrobenzodioxin system .

Biological Activity

3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound belonging to the sulfonamide class, characterized by its unique structure that includes a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The compound features a sulfonamide functional group, which is known for its broad spectrum of biological activities.

Biological Activity Overview

Research indicates that compounds with sulfonamide structures often exhibit significant biological activities, including:

Case Studies and Experimental Data

-

In Vivo Analgesic and Anti-inflammatory Activities :

A study synthesized various antipyrine/pyridazinone hybrids and evaluated their analgesic and anti-inflammatory properties. Although the specific activity of this compound was not directly reported, similar compounds demonstrated significant effects in reducing pain and inflammation in animal models . -

Mechanism of Action :

The mechanism by which sulfonamides exert their biological effects often involves the inhibition of bacterial dihydropteroate synthase (DHPS). Research into related compounds indicates that modifications to the pyridazine structure can influence binding affinity and specificity towards such enzymes . -

Potential Applications in Disease Models :

Compounds similar to this compound have been evaluated in models of pulmonary fibrosis and other inflammatory conditions. These studies suggest that structural analogs may reduce extracellular matrix deposition and inflammatory markers in vivo .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 413.5 g/mol | Potential enzyme inhibitor | |

| 4-Methoxy-2,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | 413.5 g/mol | Antimicrobial activity | |

| 8-Methylimidazo[1,2-a]pyridin-3-yl derivatives | Varies | Varies | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation of pyridazinone derivatives with sulfonamide precursors. Key steps include:

- Step 1 : Preparation of the pyridazinone core via cyclization of substituted hydrazines with diketones under reflux conditions (e.g., acetic anhydride/sodium acetate system, as in ).

- Step 2 : Sulfonamide coupling using chloroethyl intermediates. Optimize solvent choice (DMF or acetonitrile) and temperature (60–80°C) to improve yield .

- Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy .

Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are critical?

- Methodology : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at 3,5 positions on the benzene ring and pyridazinone C=O resonance at ~165 ppm) .

- IR spectroscopy : Identify characteristic peaks (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and pyridazinone C=O at ~1670 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 386–403 range for related sulfonamide-pyridazinone hybrids) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., methyl, phenyl) influence the compound’s bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogenated phenyl groups) and compare inhibitory potency in enzyme assays (e.g., COX-2 or carbonic anhydrase).

- Computational modeling : Perform DFT calculations to map electron density distributions and correlate with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from disparate studies.

- Dose-response validation : Replicate conflicting studies under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and apply statistical tools (ANOVA) to identify confounding variables .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonamide S=O groups) using Schrödinger Suite .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicity?

- Methodology :

- OECD Guideline 307 : Conduct soil degradation studies under aerobic/anaerobic conditions.

- Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC50/EC50) and bioaccumulation potential .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized when synthesizing complex sulfonamide-pyridazinone hybrids?

- Solution :

- In-situ monitoring : Use LC-MS to track transient intermediates.

- Isolation techniques : Employ column chromatography with gradient elution (hexane/ethyl acetate) for challenging separations .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Solution :

- Standardized controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) and normalize data to vehicle-treated groups.

- Blinded experiments : Assign compound handling and data analysis to separate team members to minimize bias .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 423.48 g/mol | HRMS |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | HPLC (Reverse Phase) |

| Aqueous Solubility (25°C) | 12.5 µM in PBS (pH 7.4) | UV-Vis Spectrophotometry |

| Thermal Stability | Decomposes at 230°C | DSC/TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.